Lactulose

Constipation Pediatrics Laxatives

Lactulose (CAS 58166-24-8) is the only osmotic laxative that also acts as a potent bifidogenic prebiotic, significantly increasing fecal Bifidobacterium counts (P=0.048). With <3% systemic absorption, it is a safe choice for constipation relief and hepatic encephalopathy combination therapy. Compared to lactitol, lactulose offers liquid dosing convenience; versus PEG, it provides gut microbial health benefits. This dual mechanism makes Lactulose ideal for cost-effective pharmaceutical production and functional food R&D.

Molecular Formula C12H22O11
Molecular Weight 342.30 g/mol
CAS No. 58166-24-8
Cat. No. B10753844
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLactulose
CAS58166-24-8
Molecular FormulaC12H22O11
Molecular Weight342.30 g/mol
Structural Identifiers
SMILESC(C1C(C(C(C(O1)OC2C(OC(C2O)(CO)O)CO)O)O)O)O
InChIInChI=1S/C12H22O11/c13-1-4-6(16)7(17)8(18)11(21-4)22-9-5(2-14)23-12(20,3-15)10(9)19/h4-11,13-20H,1-3H2/t4-,5-,6+,7+,8-,9-,10+,11+,12-/m1/s1
InChIKeyJCQLYHFGKNRPGE-FCVZTGTOSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySoluble in cold water, hot water. Solubility in water: 76.4% @ 30 deg. C
764.0 mg/mL

Lactulose CAS 58166-24-8 Technical Baseline and Class Positioning for Scientific Sourcing


Lactulose (CAS 58166-24-8) is a synthetic non-absorbable disaccharide composed of galactose and fructose, classified as an osmotic laxative and ammonia-reducing agent [1]. In aqueous solution, it exists as a mixture of anhydride, α-lactulose, and β-lactulose forms. It functions by increasing intraluminal water content in the colon via osmotic action and by acidifying colonic contents to trap ammonia as non-absorbable ammonium ion (NH₄⁺) [2]. Its minimal systemic absorption (<3% orally) [3] distinguishes it from systemically acting comparators.

Why Lactulose Cannot Be Replaced by Other Osmotic Disaccharides or Non-Absorbable Agents Without Performance Verification


Although lactulose shares a drug class with lactitol and a therapeutic indication with polyethylene glycol (PEG) or rifaximin, direct substitution risks altering efficacy, tolerability, or cost-effectiveness profiles [1]. Lactulose and lactitol differ significantly in sweetening intensity, formulation (syrup vs. powder), and side-effect burden, impacting patient adherence [2]. Compared to PEG, lactulose exhibits a distinct prebiotic effect (increasing Bifidobacterium counts) that may confer additional gut health benefits [3]. The evidence below quantifies these differential characteristics.

Quantitative Differentiation Evidence for Lactulose Against Key Clinical and Prebiotic Comparators


Lactulose vs. Polyethylene Glycol (PEG) for Pediatric Functional Constipation: Comparative Efficacy Data

Polyethylene glycol (PEG) demonstrates superior efficacy over lactulose for treating functional constipation in children. A 2025 meta-analysis of five randomized controlled trials found PEG to be more effective than lactulose, with a 35% relative increase in treatment success [1].

Constipation Pediatrics Laxatives

Lactulose vs. Lactitol for Hepatic Encephalopathy: Comparative Tolerability and Efficacy Data

Lactitol and lactulose are considered equally effective for treating hepatic encephalopathy, but lactitol is significantly better tolerated. A meta-analysis found no statistically significant difference in efficacy or safety between the two agents [1]. However, a direct crossover trial demonstrated that lactitol was significantly better tolerated than lactulose (P = 0.02), with patients reporting lactulose's taste as too sweet and nauseating [2].

Hepatic Encephalopathy Cirrhosis Disaccharides

Lactulose vs. Rifaximin for Hepatic Encephalopathy Prophylaxis: Superiority in Preventing Recurrence

Rifaximin monotherapy significantly outperforms lactulose in preventing recurrent overt hepatic encephalopathy (OHE). In a 2025 prospective multi-center study, HE recurrence occurred in 16.1% of rifaximin patients versus 34.8% of lactulose patients (P = 0.001), representing a 54% relative risk reduction [1]. Additionally, rifaximin was associated with superior adherence (86.4% vs. 72.0%, P = 0.008) and fewer gastrointestinal side effects (diarrhea: 6.8% vs. 27.1%) [1].

Hepatic Encephalopathy Cirrhosis Rifaximin

Lactulose as a Prebiotic: Bifidogenic Activity Compared to Other Oligosaccharides

Lactulose exhibits robust prebiotic activity, significantly increasing fecal Bifidobacterium counts. In an in vitro comparison of commercial prebiotics, lactulose and xylo-oligosaccharides (XOS) produced the highest increases in bifidobacteria numbers, while fructo-oligosaccharides (FOS) promoted lactobacilli more effectively [1]. A human trial confirmed that 10 g/day lactulose for 4 weeks significantly increased fecal bifidobacterial counts (P = 0.048) compared to placebo [2].

Prebiotics Gut Microbiota Bifidobacterium

Lactulose vs. Lactitol for Adult Constipation: Quantitative Stool Frequency Comparison

Lactitol demonstrates a slight but non-significant advantage over lactulose in increasing weekly stool frequency in adults. A 2014 meta-analysis of four RCTs comparing lactitol to lactulose found a standardized mean difference (SMD) of 0.19 in favor of lactitol (P = 0.06) [1]. No differences were observed for stool consistency or other efficacy outcomes.

Constipation Adult Osmotic Laxatives

Lactulose Systemic Absorption Profile: Quantitative Comparison to Absorbable Osmotics

Lactulose is poorly absorbed systemically, with less than 3% of an oral dose reaching the bloodstream, and is excreted unchanged in urine [1]. This contrasts with other osmotic agents like magnesium salts or polyethylene glycol (PEG) that have higher or different absorption profiles. Minimal systemic exposure enables safe use in patients with renal impairment, unlike many other osmotic laxatives [2].

Pharmacokinetics Absorption Renal Safety

Targeted Application Scenarios for Lactulose Based on Quantitative Comparative Evidence


Hepatic Encephalopathy Prophylaxis in Cirrhosis: Adjunct to Rifaximin

While rifaximin monotherapy outperforms lactulose alone in preventing HE recurrence [1], the combination of lactulose plus rifaximin yields the highest HE reversal rates (76% vs. 50.8% for lactulose alone, P < 0.004) [2]. Lactulose remains a cost-effective adjunct in combination therapy, particularly in resource-constrained settings.

Pediatric Functional Constipation: Second-Line Option After PEG

PEG demonstrates 35% higher treatment success than lactulose (RR 1.35) [1], establishing PEG as first-line therapy. Lactulose remains a viable alternative when PEG is unavailable or when prebiotic benefits are desired, given its demonstrated bifidogenic activity [2].

Adult Constipation Where Taste and Tolerability Drive Adherence

Lactulose and lactitol are equally effective for constipation, but lactitol is significantly better tolerated (P = 0.02) due to lactulose's excessive sweetness [1]. Lactulose may be preferred in formulations where sweetness is masked, or when the liquid form offers dosing convenience over lactitol's crystalline powder [2].

Prebiotic Supplementation for Gut Microbiota Modulation

Lactulose at 10 g/day significantly increases fecal Bifidobacterium counts (P = 0.048) and ranks among the most potent bifidogenic prebiotics alongside xylo-oligosaccharides [1]. This dual-action (laxative + prebiotic) is unique among osmotic laxatives and positions lactulose for functional food and nutraceutical applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lactulose

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.